

Tenofovir In Vitro Experimentation: A Comprehensive Guide

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Compound of Interest

Compound Name: *Dmpa*

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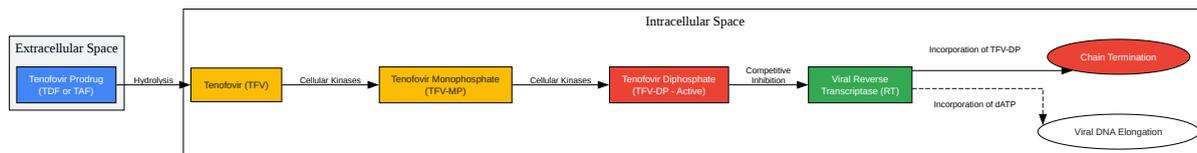
This document provides detailed application notes and protocols for the in vitro evaluation of tenofovir, a cornerstone antiviral agent in the management of HIV and Hepatitis B infections. These guidelines are designed to assist researchers in assessing the compound's efficacy, cytotoxicity, and mechanisms of action in a laboratory setting.

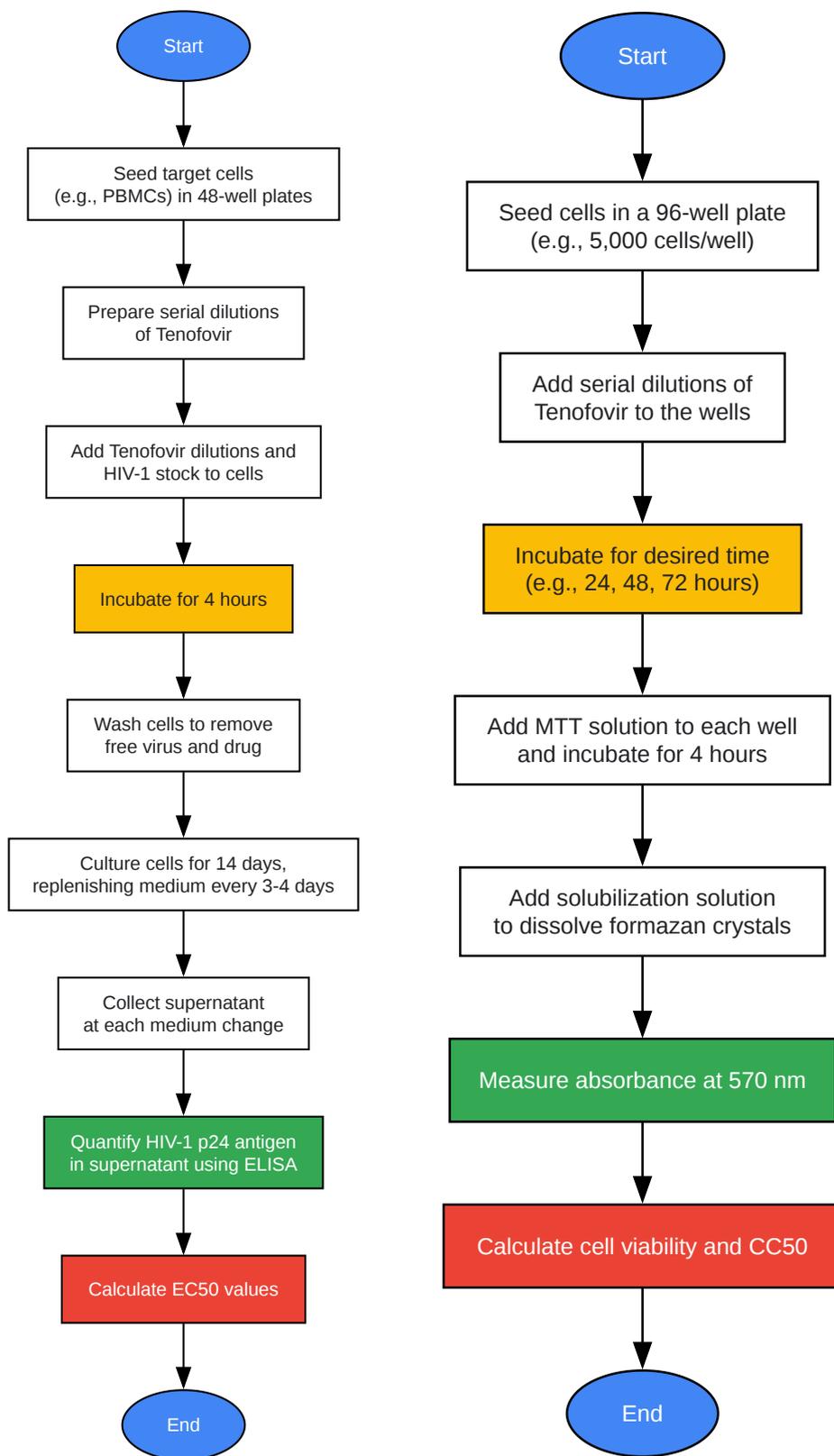
Introduction to Tenofovir

Tenofovir is an acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI).[1][2] It is a prodrug, most commonly administered as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[1][2] In vivo, these prodrugs are converted to tenofovir, which is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain, thus preventing viral replication.[2]

Mechanism of Action

Tenofovir's primary mechanism of action involves the inhibition of viral reverse transcriptase.[2] Upon cellular uptake, tenofovir undergoes two phosphorylation steps to become the active tenofovir diphosphate (TFV-DP).[3][4] TFV-DP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the newly synthesizing viral DNA strand.[4] As tenofovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, its incorporation results in the termination of DNA chain elongation.[2]





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